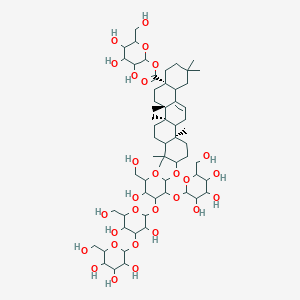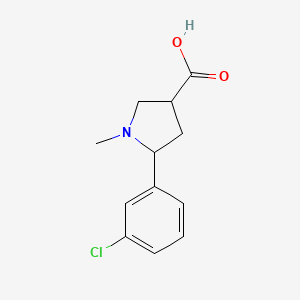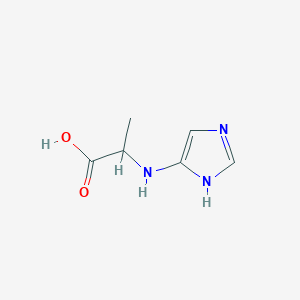
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is of significant interest due to its structural similarity to histidine, an essential amino acid. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-histidine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Imidazole Derivative: The protected L-histidine undergoes cyclization to form the imidazole ring.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
科学的研究の応用
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a model for histidine-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving histidine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid involves its interaction with various molecular targets:
Enzyme Catalysis: The imidazole ring can act as a nucleophile or base in enzyme-catalyzed reactions, facilitating the conversion of substrates to products.
Molecular Pathways: The compound can participate in metabolic pathways involving histidine, influencing processes such as protein synthesis and signal transduction.
類似化合物との比較
Histidine: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is structurally similar to histidine but differs in its specific functional groups.
Imidazole Derivatives: Other imidazole-containing compounds, such as histamine and cimetidine, share the imidazole ring but have different biological activities.
Uniqueness:
Structural Features: The unique combination of the imidazole ring and the chiral amino acid backbone distinguishes this compound from other compounds.
Chemical Properties: Its ability to undergo diverse chemical reactions and participate in various biological processes highlights its versatility and importance in research.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-(1H-imidazol-5-ylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)9-5-2-7-3-8-5/h2-4,9H,1H3,(H,7,8)(H,10,11) |
InChIキー |
UWVASQFNBWGEJU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


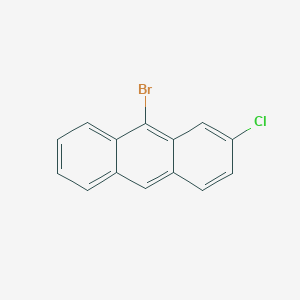
![1-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14782340.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14782341.png)
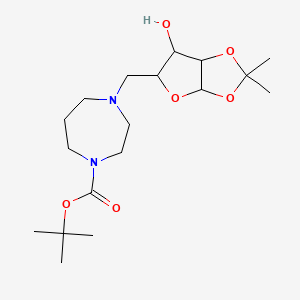
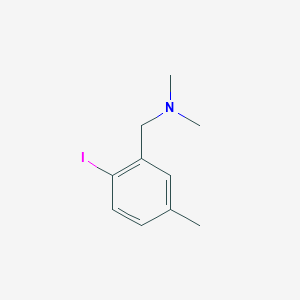
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
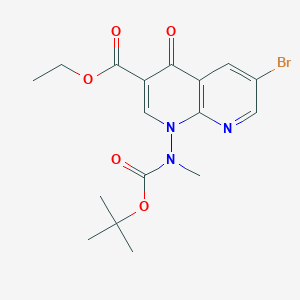
![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
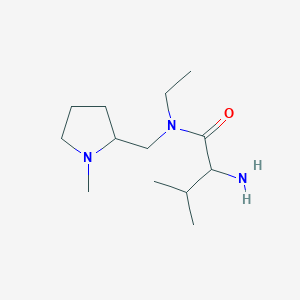

![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
